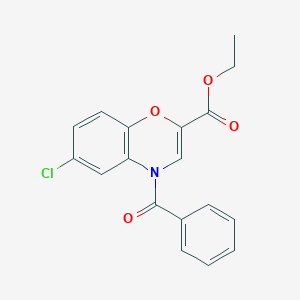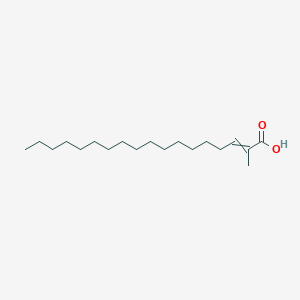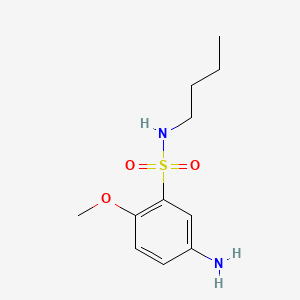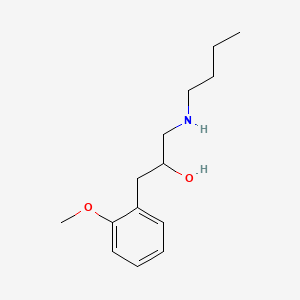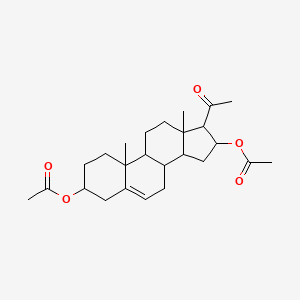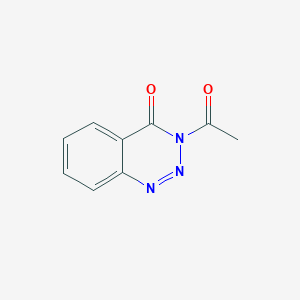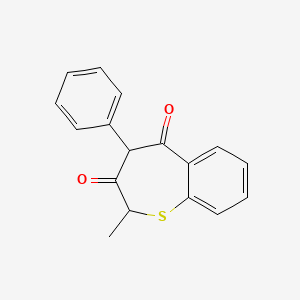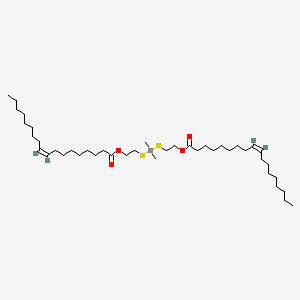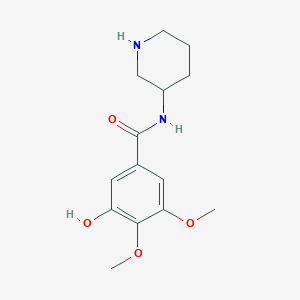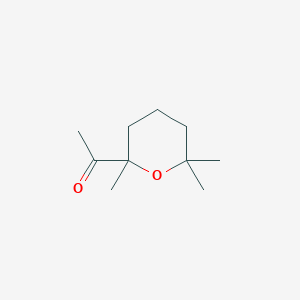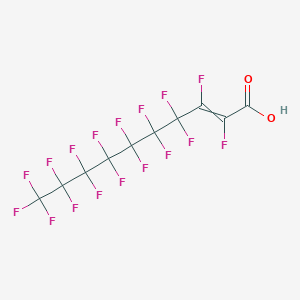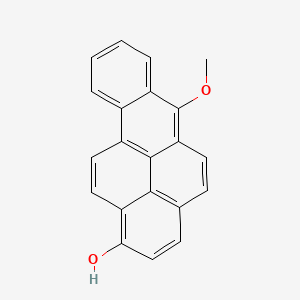
6-Methoxybenzo(a)pyren-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxybenzo(a)pyren-1-ol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a methoxy group (-OCH3) at the 6th position and a hydroxyl group (-OH) at the 1st position on the benzo(a)pyrene structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo(a)pyren-1-ol typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method involves the initial formation of benzo(a)pyrene, followed by selective functionalization to introduce the methoxy and hydroxyl groups. For instance, the synthesis may start with phenanthrene-9-carbaldehyde, which undergoes a series of reactions including Knoevenagel condensation, catalytic reduction, cyclization, and dehydrogenation .
Industrial Production Methods: Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxybenzo(a)pyren-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) under basic conditions.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
6-Methoxybenzo(a)pyren-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of materials with unique electronic and photophysical properties
Mechanism of Action
The mechanism of action of 6-Methoxybenzo(a)pyren-1-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenic effects. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Benzo(a)pyrene: The parent compound, lacking the methoxy and hydroxyl groups.
6-Hydroxybenzo(a)pyrene: Similar structure but with a hydroxyl group instead of a methoxy group at the 6th position.
1-Methoxybenzo(a)pyrene: Similar structure but with a methoxy group at the 1st position instead of the hydroxyl group.
Uniqueness: 6-Methoxybenzo(a)pyren-1-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which influence its reactivity and interactions with other molecules. This distinct arrangement can lead to different biological and chemical properties compared to its analogs .
Properties
CAS No. |
74192-57-7 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
6-methoxybenzo[a]pyren-1-ol |
InChI |
InChI=1S/C21H14O2/c1-23-21-15-5-3-2-4-13(15)14-9-10-16-18(22)11-7-12-6-8-17(21)20(14)19(12)16/h2-11,22H,1H3 |
InChI Key |
PDXXUTPLRGAPEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


